Regioisomeric Methyl Branch Position: 4-Methyl vs. 3-Methyl (PD 161374) – Antiviral Potency Differentiation
PD 161374 [(2S,3S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid] is the most extensively characterized benzisothiazolone in this chemotype, demonstrating an average EC₅₀ of 2.5 µM (range 1.2–13.5 µM) against HIV-1 in T-cell culture with no cytotoxicity up to 100 µM [1]. The 4-methyl regioisomer (the present compound, CAS 1539497-03-4) differs by the position of the isobutyl-like branch—relocating the methyl group from the C3 to the C4 position of the pentanoic acid chain. Published SAR studies on the 2-benzisothiazolone class demonstrate that the α-carbon substituent geometry on the N-alkyl acid side chain directly modulates NCp7 zinc-finger binding affinity, with the (2S,3S)-3-methyl configuration being specifically selected for advanced pharmacokinetic evaluation over other regioisomers [2]. This positional shift alters both the steric presentation of the carboxylic acid pharmacophore and the conformational flexibility of the side chain, parameters known to affect zinc ejection potency in biochemical assays [2][3].
| Evidence Dimension | HIV-1 antiviral activity (EC₅₀) – regioisomeric comparison |
|---|---|
| Target Compound Data | No published EC₅₀ data for CAS 1539497-03-4; structural analog of PD 161374 with methyl branch at C4 position |
| Comparator Or Baseline | PD 161374 (3-methyl regioisomer): EC₅₀ = 2.5 µM (average, range 1.2–13.5 µM) in T-cell culture; CC₅₀ > 100 µM; synergistic with AZT [1] |
| Quantified Difference | Regioisomeric shift (3-methyl → 4-methyl); SAR data indicate altered NCp7 zinc-finger engagement profile; quantitative EC₅₀ differential not yet published |
| Conditions | HIV-1 acute infection in T-cell culture (PD 161374 data); comparative SAR from 2,2′-dithiobisbenzamide and benzisothiazolone series [1][2] |
Why This Matters
Researchers investigating NCp7-targeted antiretroviral agents must distinguish between the 3-methyl and 4-methyl regioisomers because the methyl branch position has been shown to be a key SAR determinant in benzisothiazolone antiviral activity, and using the incorrect regioisomer can generate misleading structure-activity conclusions.
- [1] Sharmeen, L.; McQuade, T.; Heldsinger, A.; Gogliotti, R.; Domagala, J.; Sanchez, J. Inhibition of the early phase of HIV replication by an isothiazolone, PD 161374. Antiviral Res. 2001, 49 (2), 101–114. View Source
- [2] Domagala, J. M.; Gogliotti, R.; Sanchez, J. P.; Stier, M. A.; Musa, K.; Song, Y.; Loo, J.; Reily, M.; Tummino, P.; Harvey, P.; Hupe, D.; Sharmeen, L.; Mack, D.; Scholten, J.; Saunders, J.; McQuade, T. 2,2′-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Drug Des. Discov. 1997, 15 (2), 107–122. View Source
- [3] Fiore, P. J.; et al. Development and pilot-scale demonstration of a process for inhibitors of the HIV nucleocapsid protein, NCp7. Org. Process Res. Dev. 1998, 2 (3), 151–156. View Source
